

An In-depth Technical Guide to Methyl 5-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-bromo-5-chloronicotinate*

Cat. No.: *B572282*

[Get Quote](#)

Disclaimer: This technical guide provides comprehensive information on Methyl 5-bromo-2-chloronicotinate (CAS No. 78686-79-0). It is important to note that publicly available scientific literature and chemical databases contain limited to no specific data for its isomer, **Methyl 2-bromo-5-chloronicotinate**. Due to this information gap, this document focuses on the well-characterized and commercially available isomer, Methyl 5-bromo-2-chloronicotinate, which is often used in similar fields of research and development.

Introduction

Methyl 5-bromo-2-chloronicotinate is a halogenated pyridine derivative that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a methyl ester, a bromine atom, and a chlorine atom on the pyridine ring, offers multiple reaction sites for the construction of complex molecules. This versatility makes it a valuable intermediate in the pharmaceutical and agrochemical industries for the development of novel bioactive compounds.^[1] The strategic placement of the halogen atoms allows for selective transformations, such as cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of a diverse range of substituted pyridines.^[1]

This guide provides a detailed overview of the chemical and physical properties of Methyl 5-bromo-2-chloronicotinate, its synthesis and reactivity, safety and handling protocols, and a representative experimental protocol for its application in organic synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of Methyl 5-bromo-2-chloronicotinate are summarized in the tables below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Identity and Structure

Property	Value	Source(s)
IUPAC Name	methyl 5-bromo-2-chloropyridine-3-carboxylate	[2]
Synonyms	5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate	[3] [4]
CAS Number	78686-79-0	[3]
Molecular Formula	C ₇ H ₅ BrClNO ₂	[3] [4]
Molecular Weight	250.48 g/mol	[3] [4]
SMILES	COC(=O)C1=C(N=CC(=C1)Br)Cl	[2]
InChI	InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3	[2]

Physical Properties

Property	Value	Source(s)
Appearance	White to light yellow to light orange powder/crystal	[3] [4]
Melting Point	50 - 54 °C	[3]
Boiling Point	~286.5 °C at 760 mmHg (Predicted)	[5]
Density	~1.7 g/cm ³ (Predicted)	[5]
Purity	≥98% (GC)	[3] [4]

Synthesis and Reactivity

Synthesis

While specific, detailed industrial synthesis protocols for Methyl 5-bromo-2-chloronicotinate are often proprietary, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible route involves a multi-step process starting from a more readily available pyridine derivative. For instance, 2-chloronicotinic acid could serve as a precursor, which would then undergo bromination followed by esterification with methanol to yield the final product.^[5] The precise reagents and reaction conditions would be optimized to maximize yield and purity.

Reactivity and Applications

Methyl 5-bromo-2-chloronicotinate is a versatile intermediate primarily utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors.^[1] The differential reactivity of the two halogen atoms is a key feature of its chemical behavior. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.

This dual reactivity allows for a stepwise and controlled functionalization of the pyridine ring, making it a valuable tool for building molecular diversity. Its applications include:

- Pharmaceutical Development: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.^{[1][3]}
- Agrochemical Chemistry: Used in the preparation of novel herbicides and fungicides.^{[1][3]}
- Materials Science: Employed in the development of new polymers and coatings.^{[1][3]}
- Biochemical Research: Utilized in studies related to enzyme inhibition and receptor binding.^{[1][3]}

Experimental Protocols

A common and powerful application of Methyl 5-bromo-2-chloronicotinate is in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond at the 5-position of the pyridine ring. Below is a representative, generalized experimental protocol for such a reaction.

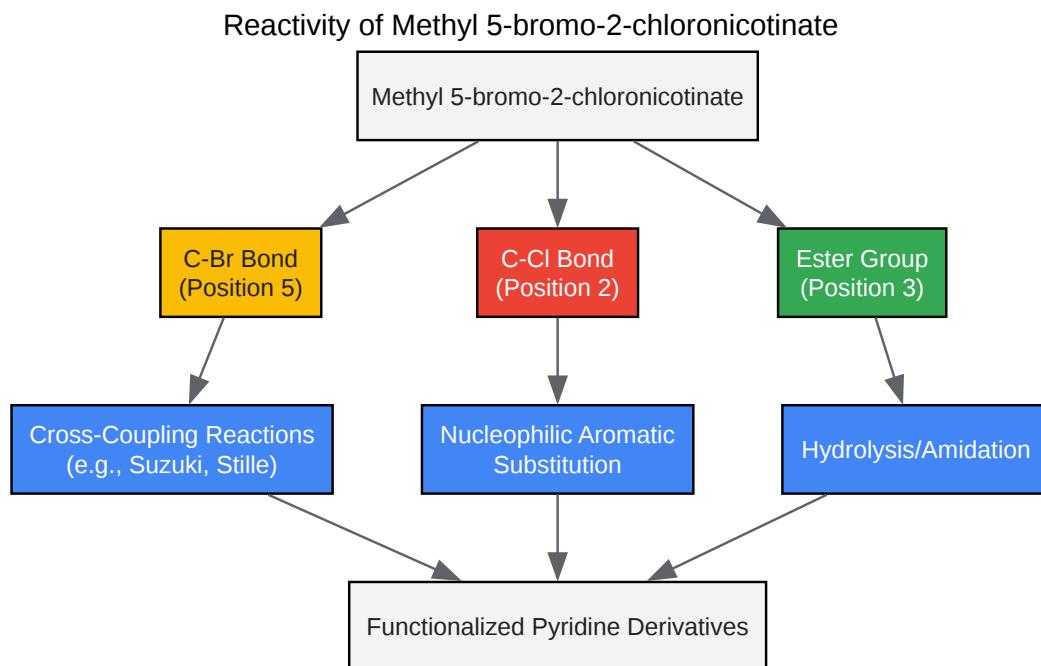
Reaction: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-chloronicotinate with an Arylboronic Acid.

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken at all times.

Materials:

- Methyl 5-bromo-2-chloronicotinate
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 or Cs_2CO_3)
- Solvent (e.g., a mixture of 1,4-dioxane and water)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

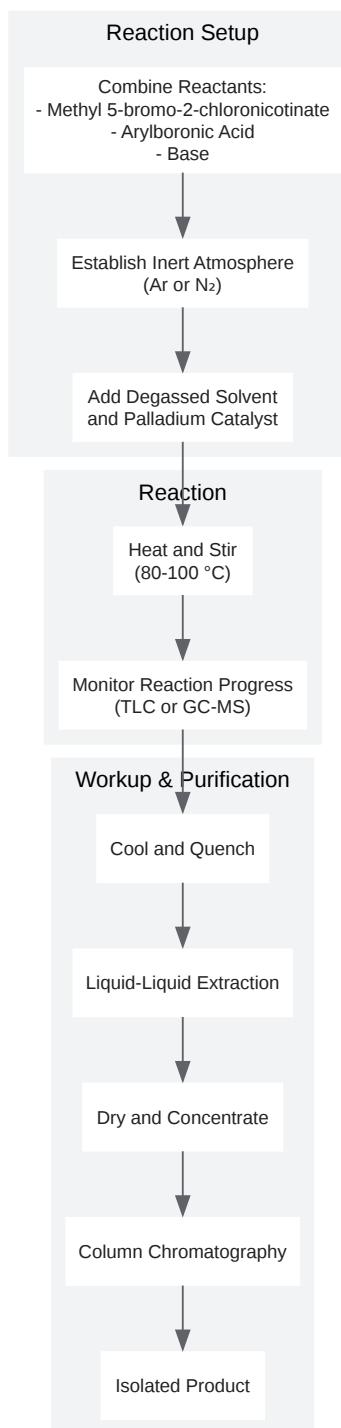

- Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add Methyl 5-bromo-2-chloronicotinate (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
- Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v). Subsequently, add the palladium catalyst (0.01 -

0.05 eq).

- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

Logical Relationship: Reactivity of Methyl 5-bromo-2-chloronicotinate



[Click to download full resolution via product page](#)

Caption: Reactivity sites of Methyl 5-bromo-2-chloronicotinate.

Experimental Workflow: Suzuki-Miyaura Coupling

Experimental Workflow: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura coupling.

Safety and Handling

Methyl 5-bromo-2-chloronicotinate is a chemical that requires careful handling in a laboratory setting. The following is a summary of key safety information. Always refer to the latest Safety Data Sheet (SDS) from the supplier before use.

Hazard Identification

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
- Skin Irritation: Causes skin irritation.[1]
- Eye Irritation: Causes serious eye irritation.[1]

Recommended Handling Procedures

- Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[7][8]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]
- Spills: In case of a spill, avoid generating dust. Sweep up and place in a suitable container for disposal.

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
- Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]

- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[7][8]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]
- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrumchemical.com [spectrumchemical.com]
- 2. PubChemLite - Methyl 5-bromo-2-chloronicotinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 5-Bromo-2-chloronicotinate | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-bromo-2-chloronicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572282#methyl-2-bromo-5-chloronicotinate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com